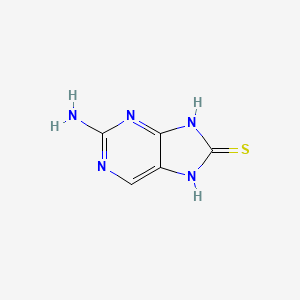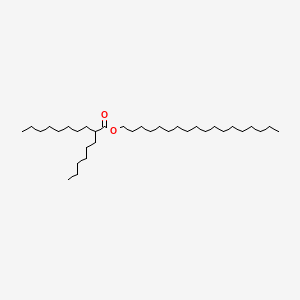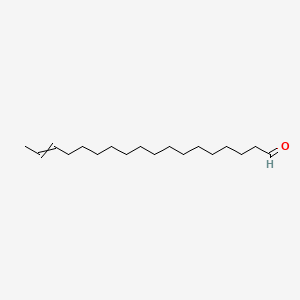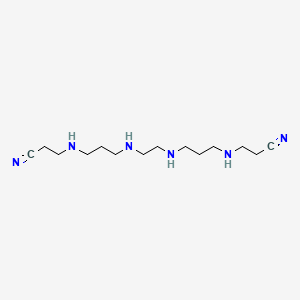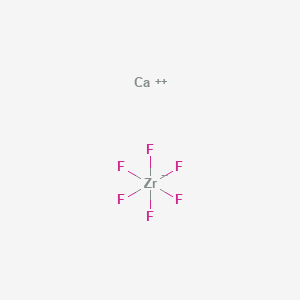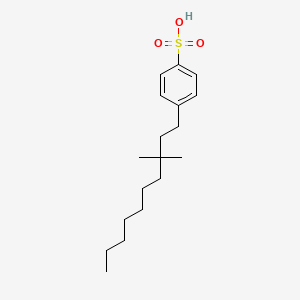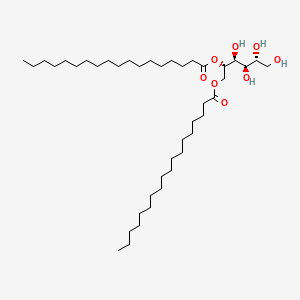
4',5-Dichloro-2-hydroxychalcone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’,5-Dichloro-2-hydroxychalcone is a chalcone derivative, which is a type of aromatic ketone. Chalcones are known for their diverse biological activities and are considered important intermediates in the synthesis of various pharmacologically active compounds. The structure of 4’,5-Dichloro-2-hydroxychalcone consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, with chlorine atoms at the 4’ and 5 positions and a hydroxyl group at the 2 position.
准备方法
Synthetic Routes and Reaction Conditions
The most common method for synthesizing chalcones, including 4’,5-Dichloro-2-hydroxychalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl aldehyde with an aryl methyl ketone in the presence of a base, typically an alcoholic alkali such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures.
For 4’,5-Dichloro-2-hydroxychalcone, the specific reactants would be 4-chlorobenzaldehyde and 2-hydroxy-5-chloroacetophenone. The reaction proceeds as follows:
- Dissolve 4-chlorobenzaldehyde and 2-hydroxy-5-chloroacetophenone in ethanol.
- Add a catalytic amount of sodium hydroxide to the mixture.
- Stir the reaction mixture at room temperature for several hours.
- The product precipitates out of the solution and can be collected by filtration.
- Purify the product by recrystallization from ethanol.
Industrial Production Methods
Industrial production of 4’,5-Dichloro-2-hydroxychalcone follows similar principles but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure complete reaction. The product is typically purified using industrial-scale recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
4’,5-Dichloro-2-hydroxychalcone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The α,β-unsaturated carbonyl system can be reduced to form a saturated ketone.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: 4’,5-Dichloro-2-hydroxybenzophenone or 4’,5-Dichloro-2-hydroxybenzoic acid.
Reduction: 4’,5-Dichloro-2-hydroxy-1,3-diphenylpropan-1-one.
Substitution: 4’,5-Diamino-2-hydroxychalcone or 4’,5-Dithiol-2-hydroxychalcone.
科学研究应用
4’,5-Dichloro-2-hydroxychalcone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and other chalcone derivatives.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research has shown potential anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials with specific optical and electronic properties.
作用机制
The mechanism of action of 4’,5-Dichloro-2-hydroxychalcone involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular proteins, affecting signal transduction pathways and leading to altered cellular functions. The presence of the chlorine atoms and the hydroxyl group enhances its binding affinity and specificity towards certain molecular targets.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-hydroxychalcone
- 5-Chloro-2-hydroxychalcone
- 3,2’-Dihydroxychalcone
Comparison
4’,5-Dichloro-2-hydroxychalcone is unique due to the presence of two chlorine atoms at the 4’ and 5 positions, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds with only one chlorine atom or different substitution patterns, 4’,5-Dichloro-2-hydroxychalcone exhibits enhanced antimicrobial and anticancer properties. The dual chlorine substitution also affects its solubility and stability, making it a valuable compound for specific applications in medicinal chemistry and material science.
属性
CAS 编号 |
93942-33-7 |
|---|---|
分子式 |
C15H10Cl2O2 |
分子量 |
293.1 g/mol |
IUPAC 名称 |
(E)-3-(5-chloro-2-hydroxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10Cl2O2/c16-12-4-1-10(2-5-12)14(18)7-3-11-9-13(17)6-8-15(11)19/h1-9,19H/b7-3+ |
InChI 键 |
FDICQHLLNKLPEY-XVNBXDOJSA-N |
手性 SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=C(C=CC(=C2)Cl)O)Cl |
规范 SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=CC(=C2)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



